![molecular formula C19H21N3O B2669860 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea CAS No. 905797-49-1](/img/structure/B2669860.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea, also known as DPhPU, is a synthetic compound that has shown potential for various scientific research applications. It belongs to the class of urea derivatives and has been synthesized through various methods.
Scientific Research Applications
Antimicrobial Agents
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, due to the presence of the heterocyclic ring, possess significant antibacterial and antifungal activity. The introduction of methoxy groups in the structure further enhances their activity. This indicates a potential application of such compounds in the development of new antimicrobial agents (M. Hublikar et al., 2019).
Polymer Science
In polymer science, the study of pyrrole derivatives has led to the development of materials with improved properties. For instance, self-assembled monolayers of aromatic pyrrole derivatives have been investigated for their electropolymerization and electrocopolymerization with pyrrole. These studies aim to enhance the properties of copolymerized poly(pyrrole) layers, indicating the potential use of these derivatives in creating advanced materials with specified electronic properties (Sebastian Schneider et al., 2017).
Material Science and Optical Properties
The synthesis and characterization of pyrrole-containing chalcones, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been explored. These compounds show potential in the formation of new heterocyclic compounds due to their reactivity descriptors. Additionally, their first hyperpolarizability suggests their use as non-linear optical materials, indicating applications in optoelectronics and photonics (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Multicomponent Reaction Synthesis
Efficient synthetic routes have been developed for novel pyrrolone derivatives through multicomponent reactions. These compounds exhibit dynamic NMR behavior in solution due to restricted rotation around the CN bond, demonstrating the intricate molecular dynamics these derivatives can exhibit. Such studies are crucial in understanding the structural and dynamic aspects of new compounds for further application in medicinal chemistry and materials science (A. Alizadeh, A. Rezvanian, & Longguan Zhu, 2007).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-10-11-17(13-15(14)2)22(18-9-6-12-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXTLJOOUXTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea |
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